6H-thieno[2,3-b]pyrrole
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Overview
Description
6H-thieno[2,3-b]pyrrole is a heterocyclic compound that consists of a thiophene ring fused to a pyrrole ring
Mechanism of Action
Mode of Action
It is known that thienopyrroles, a class of compounds to which 6h-thieno[2,3-b]pyrrole belongs, have been incorporated into a range of biologically active compounds .
Biochemical Pathways
Thienopyrroles have been introduced into a range of biologically active compounds, including protein tyrosine phosphatases and cck antagonists, as well as inhibitors of glycogen phosphorylase .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
6H-thieno[2,3-b]pyrrole can be synthesized through several methods, including the Gewald reaction and the Thorpe-Ziegler cyclization. The Gewald reaction involves the condensation of ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . The Thorpe-Ziegler cyclization involves the ring closure of a nitrile by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiophene and pyrrole rings, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
6H-thieno[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
6H-thieno[2,3-b]pyrrole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. Similar compounds include:
Thieno[3,2-b]pyrrole: Another isomer with different fusion points, leading to variations in reactivity and biological activity.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
6H-thieno[2,3-b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-7-6-5(1)2-4-8-6/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTYHLDSYLKPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic approaches to 6H-thieno[2,3-b]pyrroles?
A1: 6H-thieno[2,3-b]pyrroles can be synthesized through a multi-step process generally involving a Gewald reaction, alkylation, and Thorpe–Ziegler cyclization. [] This method allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships. One study reported a one-pot synthesis of diethyl 3,6-bis((ethoxycarbonyl)methyl)-4-amino-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate in DMF with good yield and high purity. [] Another study utilized citric acid as a starting material to synthesize 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b] pyrrole-2-carboxylic acid. []
Q2: Beyond serotonin receptors, what other biological targets have been explored for 6H-thieno[2,3-b]pyrrole derivatives?
A3: Recent studies have investigated this compound derivatives as potential inhibitors of specific enzymes. For example, a derivative, Methyl 2-(hydroxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (Fragment 27), has been found to interact with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. [] Similarly, another derivative, 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, exhibited binding affinity to Mycobacterium tuberculosis malate synthase. [] These findings suggest potential applications of this compound derivatives in developing new antibacterial agents.
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